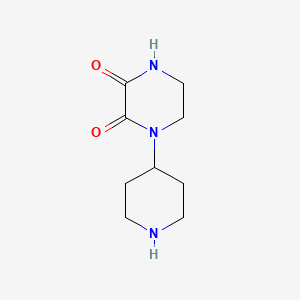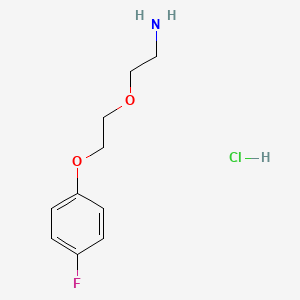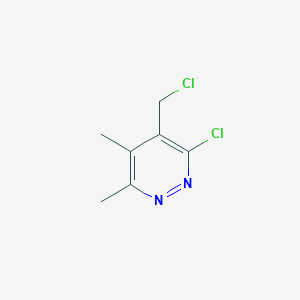
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents, conditions, and mechanisms involved. The compound’s reactivity and stability under various conditions might also be discussed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and any characteristic reactions .Scientific Research Applications
Agrochemical Industry
This compound serves as a key structural motif in active agrochemical ingredients. Its derivatives are used in the protection of crops from pests, with more than 20 new derivatives acquiring ISO common names. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to its effectiveness .
Pharmaceutical Development
Several pharmaceutical products containing derivatives of this compound have been approved for market use. These derivatives are integral in the development of novel therapeutic agents, with many candidates currently undergoing clinical trials .
Anticancer Research
The chloromethyl group in the compound’s structure makes it a valuable intermediate in the synthesis of biologically active compounds. It has been utilized in the preparation of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds, showing promising in vitro activity .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, derivatives of this compound are also used in veterinary medicine. The incorporation of the compound into veterinary products has led to the development of new treatments for animals .
Chemical Synthesis
As a versatile building block, this compound is used to synthesize a wide range of functionalized organic chemicals. Its derivatives can be converted into various other compounds, demonstrating its importance in chemical synthesis .
Functional Materials
The compound’s derivatives are explored in the creation of functional materials. These materials have unique properties that can be applied in various industries, including electronics and textiles .
Biological Activity Studies
The compound is studied for its unique biological activities. Researchers investigate the effects of the fluorine-containing moieties on the biological activities and physical properties of compounds, which is crucial for the discovery of new drugs .
Environmental Science
In environmental science, the compound’s derivatives are examined for their potential use in pollution control and as sensors for detecting environmental hazards. Their unique chemical properties make them suitable for these applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVGQKKMUJHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



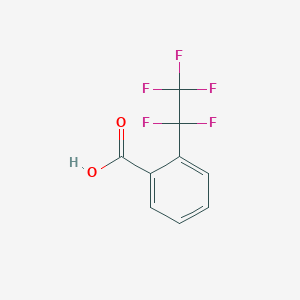
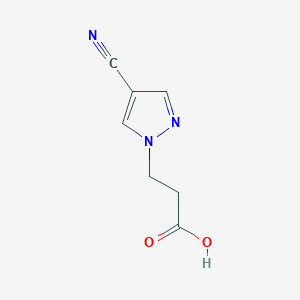

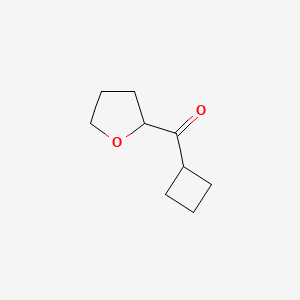
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
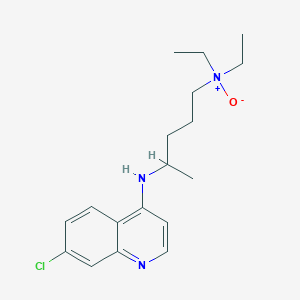
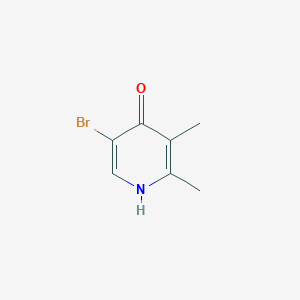
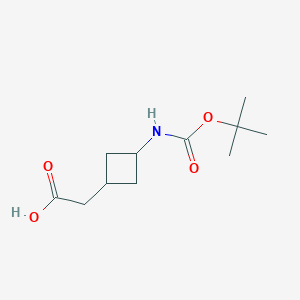
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)

